molecular formula C16H14O2 B2516018 4-(1-(o-Tolyl)vinyl)benzoic acid CAS No. 1799412-42-2

4-(1-(o-Tolyl)vinyl)benzoic acid

Cat. No. B2516018
CAS RN: 1799412-42-2
M. Wt: 238.286
InChI Key: KMUWACOLXILRKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(1-(o-Tolyl)vinyl)benzoic acid is C16H14O2 . It contains a total of 33 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 4-(1-(o-Tolyl)vinyl)benzoic acid is 238.28 . It contains 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Polymerization and Material Science : Kamigaito et al. (1992) explored the living cationic polymerization of isobutyl vinyl ether using benzoic acid derivatives, including variants like p-CH3 benzoic acids, alongside zinc chloride. This polymerization process is significant in the development of polymers with controlled structures (Kamigaito et al., 1992).

  • Supramolecular Chemistry : Weckesser et al. (2001) studied the ordering of 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid, focusing on its self-assembly in supramolecular chiral hydrogen-bonded chains. This research contributes to our understanding of chiral molecular assemblies, which are crucial in areas like drug design and nanotechnology (Weckesser et al., 2001).

  • Surface Chemistry : Research by Weckesser et al. (1999) investigated the bonding and surface diffusion of 4-trans-2-(pyrid-4-yl-vinyl) benzoic acid on Pd(110) surfaces. This study is significant for understanding the interaction of large organic molecules with metal surfaces, which is important in catalysis and material science (Weckesser et al., 1999).

  • Catalysis and Organic Synthesis : Giri and Yu (2008) developed a Pd(II)-catalyzed protocol for carboxylation of benzoic and phenylacetic acid derivatives, applicable for vinyl C-H bonds. Such methodologies are pivotal in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals (Giri & Yu, 2008).

  • Environmental Science and Remediation : Li et al. (2021) studied the enzymatic acylation of rutin with benzoic acid esters, including vinyl benzoate. This research highlights the potential for using such reactions in environmental remediation, particularly in improving the lipophilicity and antiradical properties of natural compounds (Li et al., 2021).

properties

IUPAC Name

4-[1-(2-methylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-5-3-4-6-15(11)12(2)13-7-9-14(10-8-13)16(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWACOLXILRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(o-Tolyl)vinyl)benzoic acid

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